(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid is a chiral compound featuring a pyrazole ring attached to an oxolane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the oxolane ring. One common method involves the cyclization of hydrazines with α,β-alkynic aldehydes to form the pyrazole ring . The oxolane ring can be introduced through a subsequent cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity . The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The phenyl group on the pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acid derivatives, reduced pyrazole derivatives, and substituted phenylpyrazole compounds.
Scientific Research Applications
(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with applications in cancer treatment.
1H-pyrazolo[3,4-b]pyridine: Used in various synthetic strategies for its biological activities.
Uniqueness
(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid is unique due to its chiral nature and the combination of the pyrazole and oxolane rings
Properties
IUPAC Name |
(2R,3R)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAWODZIJMEBU-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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